molecular formula C6H7N3O2S B13715643 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile

1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13715643
M. Wt: 185.21 g/mol
InChI Key: FIJVMZUPPXTAQV-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylsulfonyl hydrazine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols replace the nitrile group, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms, especially in the context of enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and subsequent signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Methylsulfonyl)-1H-pyrazole-4-carbonitrile
  • 1-(Propylsulfonyl)-1H-pyrazole-4-carbonitrile
  • 1-(Butylsulfonyl)-1H-pyrazole-4-carbonitrile

Comparison: 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity. This makes it particularly suitable for applications where moderate lipophilicity is desired, such as in drug design and material synthesis.

Properties

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

1-ethylsulfonylpyrazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O2S/c1-2-12(10,11)9-5-6(3-7)4-8-9/h4-5H,2H2,1H3

InChI Key

FIJVMZUPPXTAQV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=C(C=N1)C#N

Origin of Product

United States

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